molecular formula C15H19N B1235950 Galanthan

Galanthan

Cat. No. B1235950
M. Wt: 213.32 g/mol
InChI Key: CDIONMUWHFYLPO-TUKIKUTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanthan is an indolizine alkaloid fundamental parent and an indolizidine alkaloid.

Scientific Research Applications

Synthesis and Chemical Structure

  • Galanthan Tetracyclic Skeleton Synthesis : A study by Minter and Winslow (2004) developed a five-step, atom-efficient synthesis of the Galanthan tetracyclic skeleton, highlighting an unusual intramolecular de Mayo reaction as a key step (Minter & Winslow, 2004).

Analytical Methods and Quantification

  • GC-MS Method for Galanthamine Determination : Berkov et al. (2011) developed and validated a GC-MS method for the rapid determination of galanthamine in Leucojum aestivum and Narcissus spp., contributing to a more informative and sensitive analysis compared to routine methods (Berkov et al., 2011).

Synthesis Applications

  • Amidyl Radical Cascade in Synthesis : Biechy et al. (2009) reported the development of a radical cascade initiated by an amidyl radical, which allowed for the rapid construction of galanthan frameworks. This method was applied to the synthesis of (±)-fortucine, leading to a structural revision of kirkine (Biechy et al., 2009).

Plant Source and Extraction

  • In Vitro Cytotoxicity of Amaryllidaceae Plants : Jokhadze et al. (2007) evaluated the cytotoxic effect of methanol extracts from Galanthus and Leucojum species, showing significant activity against various human cell lines, thus indicating potential for antitumor compound isolation (Jokhadze et al., 2007).

  • Analysis of Galanthamine in Crinum Species : Jagtap et al. (2014) identified novel plant sources of galanthamine, specifically in Indian Crinum species, providing valuable information for its pharmaceutical production (Jagtap et al., 2014).

Ethnopharmacology and Drug Development

  • Galanthamine Development from Snowdrop : Heinrich and Teoh (2004) traced the development of galanthamine from observational studies in the Caucasus Mountains to its use in the treatment of Alzheimer's disease, highlighting the drug's ethnopharmacological history (Heinrich & Teoh, 2004).

Biosynthetic Pathways

  • Functional Characterization of Genes in Galanthamine Biosynthesis : A study by Li et al. (2018) on Lycoris radiata explored genes involved in the biosynthesis of galanthamine, indicating their co-regulation and involvement in its production (Li et al., 2018).

Biological Activities and Applications

  • Antioxidant and Antineoplastic Activities of Plant Extracts : Ali et al. (2017) investigated the antioxidant and antineoplastic activities of Kaempferia galanga rhizome extract against Ehrlich ascites carcinoma cells, demonstrating significant effects and highlighting the plant's potential biomedical applications (Ali et al., 2017).

properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

(1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene

InChI

InChI=1S/C15H19N/c1-2-6-13-12(4-1)10-16-9-8-11-5-3-7-14(13)15(11)16/h1-2,4,6,11,14-15H,3,5,7-10H2/t11-,14-,15+/m0/s1

InChI Key

CDIONMUWHFYLPO-TUKIKUTGSA-N

Isomeric SMILES

C1C[C@H]2CCN3[C@H]2[C@@H](C1)C4=CC=CC=C4C3

SMILES

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3

Canonical SMILES

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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